

# Application Notes and Protocols: O-304 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | O-304   |           |
| Cat. No.:            | B609697 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**O-304** is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator.[1][2] As a master regulator of cellular and organismal energy homeostasis, AMPK is a prime therapeutic target for metabolic diseases.[3][4] AMPK activity is known to decline with age, obesity, and physical inactivity.[3] **O-304** has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D), obesity, fatty liver disease, and associated cardiovascular complications. These notes provide an overview of **O-304**'s mechanism of action, applications in metabolic disease research, and detailed protocols for its use in key experiments.

#### Mechanism of Action

**O-304** is a direct AMPK activator. Its primary mechanism involves increasing AMPK activity by suppressing the dephosphorylation of the catalytic alpha-subunit at threonine-172 (p-T172) by protein phosphatase 2C (PP2C). This action sustains the activated state of AMPK, leading to a cascade of downstream effects that improve metabolic health. Notably, this mechanism does not deplete cellular ATP levels.

Furthermore, recent studies have revealed that **O-304** also functions as a mitochondrial uncoupler. This dual mechanism promotes both insulin-independent glucose uptake and its subsequent utilization, preventing the accumulation of glycogen in skeletal muscle and heart



tissue—a common issue with other AMPK activators. By generating a metabolic demand, **O-304** mimics the effects of exercise, enhancing energy expenditure.



Click to download full resolution via product page

Caption: O-304 Signaling Pathway.

## **Applications in Metabolic Disease Research**

**O-304** is a versatile tool for investigating various aspects of metabolic diseases.

 Type 2 Diabetes (T2D): O-304 has been shown to improve glucose homeostasis by stimulating insulin-independent glucose uptake in skeletal muscle. It reduces hyperglycemia, hyperinsulinemia, and insulin resistance. Additionally, O-304 helps preserve pancreatic β-cell function by reducing metabolic stress and promoting β-cell rest.



- Obesity: In diet-induced obese (DIO) animal models, O-304 treatment leads to a reduction in body weight and fat mass. It also induces a metabolic switch from carbohydrate to fatty acid utilization as the primary energy source, suggesting an increase in overall energy expenditure.
- Fatty Liver Disease (MASLD/NAFLD): O-304 has demonstrated efficacy in mitigating liver steatosis. It reduces hepatic de novo lipogenesis and increases lipid oxidation. Studies with the related compound ATX-304 showed diminished liver fibrosis and lower blood cholesterol levels.
- Cardiovascular Complications: O-304 improves cardiovascular function. It has been shown
  to increase stroke volume, cardiac output, and peripheral microvascular perfusion in animal
  models and T2D patients. It also helps reduce blood pressure.
- Diabetic Kidney Disease (DKD): O-304 shows potential for treating DKD. It has been
  observed to reduce the estimated glomerular filtration rate (eGFR) in both diabetic patients
  and obese non-diabetic subjects, a beneficial hemodynamic effect that may protect against
  hyperfiltration-induced kidney damage.

## **Data Presentation: Summary of O-304 Effects**

Table 1: Effects of **O-304** in Preclinical Models (Mice)



| Parameter                         | Model                                       | O-304<br>Dose/Duration                     | Key Findings                                                                     | Reference(s) |
|-----------------------------------|---------------------------------------------|--------------------------------------------|----------------------------------------------------------------------------------|--------------|
| Body Weight &<br>Fat              | Diet-Induced<br>Obese (DIO)<br>hIAPPtg Mice | 2 mg/g in diet<br>for 6 weeks              | Reverted established obesity and reduced body fat despite increased food intake. |              |
| Glucose &<br>Insulin              | DIO CBA Mice                                | 0.8 mg/g in diet<br>for 7 weeks            | Significantly reduced fasting glucose and insulin levels; improved HOMA-IR.      |              |
| Liver Fat                         | DIO CBA Mice                                | 0.4, 0.8, 2 mg/g<br>in diet for 7<br>weeks | Dose-<br>dependently<br>prevented and<br>reduced hepatic<br>steatosis.           |              |
| Skeletal Muscle<br>Glucose Uptake | DIO CBA Mice                                | 2 mg/g in diet for<br>2 weeks              | Increased [18F]-<br>FDG uptake in<br>calf and thigh<br>muscles.                  |              |
| Cardiac Function                  | DIO CBA Mice                                | 0.8 and 2 mg/g in<br>diet                  | Increased stroke volume and normalized heart rate.                               |              |

| Insulin Resistance | Aged Mice (lean) | 0.5 mg/g in diet for 6 months | Prevented and reverted age-associated hyperinsulinemia and insulin resistance. | |

Table 2: Effects of O-304 in Human Clinical Trials



| Parameter                          | Population                   | O-304<br>Dose/Duration       | Key Findings                                                    | Reference(s) |
|------------------------------------|------------------------------|------------------------------|-----------------------------------------------------------------|--------------|
| Fasting Plasma<br>Glucose          | T2D Patients<br>on Metformin | Not specified<br>(Phase IIa) | Reduced<br>fasting plasma<br>glucose levels.                    |              |
| Insulin<br>Resistance<br>(HOMA-IR) | T2D Patients on<br>Metformin | Not specified<br>(Phase IIa) | Reduced HOMA-IR, indicating improved insulin sensitivity.       |              |
| Microvascular<br>Perfusion         | T2D Patients on<br>Metformin | Not specified<br>(Phase IIa) | Improved peripheral microvascular perfusion in the calf muscle. |              |
| Blood Pressure                     | T2D Patients on<br>Metformin | Not specified<br>(Phase IIa) | Reduced<br>systemic blood<br>pressure.                          |              |

| eGFR | T2D Patients & Obese non-diabetics | Not specified (Phase I & IIa) | Potently reduced eGFR through a rapid and reversible hemodynamic effect. | |

## **Experimental Protocols**

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from methodologies used to assess the insulin-independent effects of **O-304** on glucose uptake in skeletal muscle cells.

- 1. Materials and Reagents:
- L6 rat skeletal myoblasts
- DMEM (high glucose), FBS, Penicillin-Streptomycin
- Horse serum



- O-304 (stock dissolved in DMSO)
- 2-Deoxy-D-[<sup>3</sup>H]glucose or 2-Deoxy-D-[<sup>14</sup>C]glucose
- Krebs-Ringer-HEPES (KRH) buffer
- Phloretin, Cytochalasin B
- · Scintillation counter and fluid
- 2. Cell Culture and Differentiation:
- Culture L6 myoblasts in high-glucose DMEM with 10% FBS and 1% Pen-Strep.
- Seed cells into 12-well plates.
- Once confluent, induce differentiation by switching to DMEM with 2% horse serum.
- Maintain for 5-7 days until myotubes are formed, changing media every 48 hours.
- 3. **O-304** Treatment and Glucose Uptake:
- Wash differentiated myotubes twice with serum-free DMEM.
- Starve cells in serum-free DMEM for 2-4 hours.
- Pre-incubate cells with desired concentrations of **O-304** (e.g., 1-20  $\mu$ M) or vehicle (DMSO) in KRH buffer for 30-60 minutes.
- Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose (1 μCi/mL) and unlabeled 2-Deoxy-D-glucose (10 μM).
- Incubate for 10 minutes at 37°C.
- Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin or cytochalasin B).
- Lyse the cells with 0.1 M NaOH.



- Transfer an aliquot of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Use another aliquot of the lysate to determine protein concentration (e.g., via BCA assay) for normalization.
- 4. Data Analysis:
- Normalize radioactive counts to protein concentration.
- Express data as fold change relative to the vehicle-treated control group.
- Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical study to assess the therapeutic effects of **O-304** on obesity and metabolic parameters in mice.

- 1. Animals and Diet:
- Male C57BL/6J or CBA mice (6-8 weeks old).
- High-Fat Diet (HFD, e.g., 60% kcal from fat).
- Standard chow diet (Control).
- **O-304** formulated into the HFD (e.g., 0.4, 0.8, or 2 mg/g of diet) or prepared for oral gavage (dissolved in 2% w/v methylcellulose).
- 2. Experimental Workflow:
- Acclimatization: House mice for one week under standard conditions (12h light/dark cycle, 22°C) with ad libitum access to water and chow.
- Induction of Obesity: Feed mice an HFD for 9-15 weeks to induce obesity, insulin resistance, and hyperglycemia. A control group remains on the standard chow diet.



#### Treatment:

- Randomize HFD-fed mice into treatment groups (e.g., Vehicle control, O-304).
- Administer O-304 either mixed in the HFD or via daily oral gavage (e.g., 100 mg/kg).
- Continue treatment for 4-8 weeks.

#### Monitoring:

- Measure body weight and food intake weekly.
- Monitor fasting blood glucose and insulin levels bi-weekly from tail vein blood.
- Metabolic Phenotyping (Final Week):
  - Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
  - Body Composition: Analyze fat and lean mass using EchoMRI or DEXA scan.

#### Terminal Procedures:

- At the end of the study, euthanize mice after fasting.
- Collect blood for final analysis of plasma insulin, lipids, etc.
- Harvest tissues (liver, skeletal muscle, heart, adipose tissue) and snap-freeze in liquid nitrogen or fix in formalin for histology and molecular analysis (e.g., Western blotting for p-AMPK, gene expression analysis).





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A small molecule AMP activated protein kinase (AMPK) activator, denoted O304, as a novel innovative drug for the treatment of type 2 diabetes | H2020 | CORDIS | European Commission [cordis.europa.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: O-304 in Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609697#how-to-use-o-304-in-metabolic-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com